N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide, also known as IQB-9302, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
作用机制
The mechanism of action of N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has also been shown to activate the Nrf2/ARE pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has also been found to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in vitro and in vivo. N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in animal models of inflammation.
实验室实验的优点和局限性
One of the advantages of N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide is its relatively low toxicity and high selectivity for cancer cells and inflamed tissues. However, one of the limitations of N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide in various disease models.
未来方向
For N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide research include investigating its potential as a combination therapy and optimizing its synthesis method.
合成方法
N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with indole-3-carboxaldehyde, followed by reduction and cyclization to form the quinazolinone ring. The resulting compound is then coupled with 4-(aminomethyl)butanoic acid to form the final product, N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide.
科学研究应用
N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In inflammation research, N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In neurological disorder research, N-1H-indol-5-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(1H-indol-5-yl)-4-(4-oxoquinazolin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(23-15-7-8-17-14(12-15)9-10-21-17)6-3-11-24-13-22-18-5-2-1-4-16(18)20(24)26/h1-2,4-5,7-10,12-13,21H,3,6,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRSDBRNEVFHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。